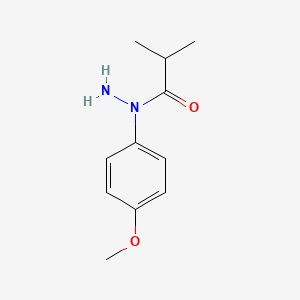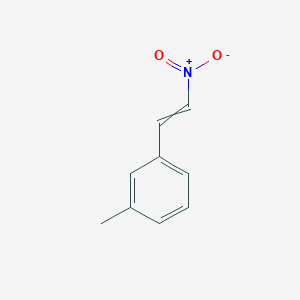
3-Methyl-beta-nitrostyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-beta-nitrostyrene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, with a methyl group (-CH3) substituent at the beta position
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired nitrostyrene derivative .
Another method involves the nitration of styrene using nitric oxide. This direct nitration process is efficient and provides a straightforward route to obtain nitrostyrene derivatives .
Industrial Production Methods
Industrial production of this compound often employs the Henry reaction due to its simplicity and high yield. The reaction is scalable and can be conducted in large reactors, making it suitable for industrial applications .
化学反应分析
Types of Reactions
3-Methyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or aldehydes.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride, sodium borohydride, and catalytic hydrogenation are commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Phenethylamines and phenylisopropylamines.
Oxidation: Nitro compounds and aldehydes.
Substitution: Various substituted nitrostyrene derivatives.
科学研究应用
3-Methyl-beta-nitrostyrene has several scientific research applications:
作用机制
The mechanism of action of 3-Methyl-beta-nitrostyrene involves its reactivity as a nitroalkene. The nitro group is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including cycloaddition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile involved .
相似化合物的比较
Similar Compounds
Beta-nitrostyrene: Similar in structure but lacks the methyl group at the beta position.
2-Nitrovinylbenzene: Another nitrostyrene derivative with different substituents.
1-Phenyl-2-nitropropene: A nitrostyrene derivative with an additional alkyl group.
Uniqueness
3-Methyl-beta-nitrostyrene is unique due to the presence of the methyl group at the beta position, which influences its reactivity and the types of reactions it can undergo.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
1-methyl-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3 |
InChI 键 |
YYYVODQGPSIUNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
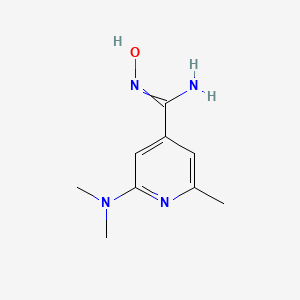
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
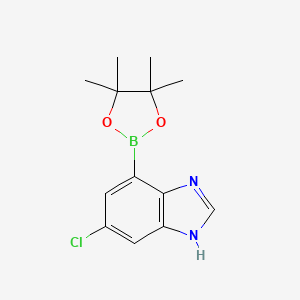
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
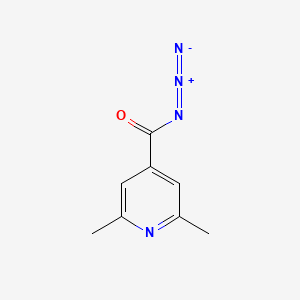
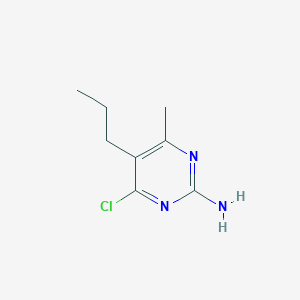

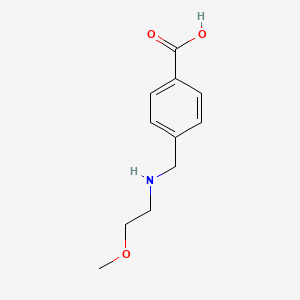
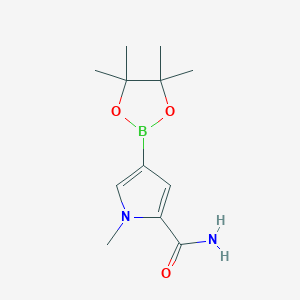
![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)

